2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
Description
2-{[(E)-(2-Chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a furonitrile derivative featuring an (E)-configured imine group linked to a 2-chloro-4-fluorophenyl substituent and a phenyl group at the 5-position of the furan ring. This compound belongs to a class of Schiff base derivatives, which are characterized by their C=N linkage formed via condensation of primary amines with carbonyl compounds.
Synthetic routes for analogous furonitriles involve condensation reactions, as exemplified by the preparation of 2-amino-5-phenylfuran-3-carbonitriles from phenacyl bromide and malononitrile in the presence of diethylamine .
Properties
IUPAC Name |
2-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-16-9-15(20)7-6-13(16)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIBCBVCVQASRF-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile (CAS No. 478033-32-8) is a synthetic organic molecule notable for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C18H10ClFN2O
- Molecular Weight : 324.74 g/mol
- Boiling Point : Approximately 525.5°C (predicted)
- Density : 1.26 g/cm³ (predicted)
- pKa : 1.11 (predicted)
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest, particularly in its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Mechanism Studies
The compound has been shown to interact with specific molecular targets, including:
- Inhibition of Protein Kinases : It inhibits key kinases involved in cell signaling pathways, which are crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | IC50 (µM) | Target Pathway |
|---|---|---|
| 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile | 12.5 | Apoptosis via ROS generation |
| Compound A | 20.0 | Cell cycle regulation |
| Compound B | 15.5 | Apoptosis via mitochondrial pathway |
Chemical Reactions Analysis
Nitrile Group Reactivity
The 3-furonitrile moiety participates in nucleophilic and electrophilic reactions:
a. Hydrolysis
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Reaction : Conversion to carboxylic acid derivatives under acidic/basic conditions.
-
Conditions :
-
Example :
b. Reduction
-
Reaction : Nitrile → Amine via catalytic hydrogenation.
Imine (Schiff Base) Reactivity
The (E)-configured imine linkage (-N=CH-) enables reversible reactions:
a. Acid/Base Hydrolysis
-
Reaction : Cleavage to primary amine and aldehyde.
b. Reduction to Amine
-
Reaction : Imine → Secondary amine.
-
Reducing Agents : NaBH₄ (ethanol, rt, 4 hr) or LiAlH₄ (THF, 0°C) .
Aromatic Electrophilic Substitution
The 2-chloro-4-fluorophenyl group directs electrophiles to specific positions:
Key Notes :
-
-Cl is a strong ortho/para director, while -F (electron-withdrawing) directs meta .
-
Steric hindrance from the phenyl group at position 5 limits reactivity at adjacent sites.
Furan Ring Reactivity
The electron-rich furan undergoes cycloaddition and alkylation:
a. Diels-Alder Reaction
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Dienophile : Maleic anhydride (toluene, 110°C).
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Product : Bicyclic adduct with exo selectivity.
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Yield : ~60% for substituted furans.
b. Electrophilic Alkylation
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Reagent : CH₃I, AlCl₃ (anhydrous, 0°C).
-
Limitation : Steric hindrance from the phenyl group reduces regioselectivity .
Cross-Coupling Reactions
The chloro substituent enables Pd-catalyzed couplings:
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives at chloro position | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Amine-functionalized analogs | 82% |
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes at >200°C via retro-Diels-Alder (TGA data).
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Photoreactivity : UV light (254 nm) induces [2+2] cycloaddition with alkenes .
Biological Interactions (Relevance to Reactivity)
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Substituents | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | 2-Cl,4-F-Ph, Ph | 325.7* | ~4.5† | 5 | ~58.5 |
| 2-[(4-Methoxyphenyl)methylidene] analogue | 4-OCH3-Ph, Ph | 302.3 | 4.0 | 4 | 58.5 |
| 2-Amino-5-phenylfuran-3-carbonitrile | NH2, Ph | 200.2 | 1.8 | 3 | 71.1 |
*Calculated based on molecular formula C₁₈H₁₁ClFN₂O.
†Estimated based on chloro/fluoro substituent contributions to hydrophobicity.
Crystallographic and Intermolecular Interactions
The target compound’s chloro and fluoro substituents may similarly participate in halogen bonding or C–H⋯X (X = Cl, F) interactions, influencing crystal packing and solubility .
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile?
Methodological Answer:
- Reagent Selection : Use high-purity (2-chloro-4-fluorophenyl)methanamine (CAS 72235-55-3, ≥97%) to minimize side reactions .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance imine formation kinetics.
- Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate the Schiff base formation step.
- Monitoring : Employ TLC/HPLC with UV detection (λ = 254 nm) to track intermediate formation.
- Reference Reaction : Adapt protocols from analogous furonitrile syntheses, such as coupling 2-furan-2-yl derivatives with substituted amines under inert conditions .
Basic: How can spectroscopic and crystallographic data be integrated to confirm the molecular structure?
Methodological Answer:
- NMR Analysis : Assign peaks using H and C NMR, focusing on diagnostic signals:
- X-ray Crystallography : Refine the structure using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 to validate bond lengths/angles (e.g., C=N bond ~1.28 Å) .
Advanced: How should researchers address crystallographic disorder in the phenyl or fluorophenyl substituents?
Methodological Answer:
- Disorder Modeling : Use SHELXL ’s PART instruction to split disordered atoms into multiple positions with refined occupancy factors .
- Restraints : Apply geometric restraints (e.g., AFIX) to maintain chemically reasonable bond lengths/angles.
- Validation : Cross-check results with PLATON ’s ADDSYM tool to detect missed symmetry or overfitting .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid state.
- CheckCIF Reports : Address outliers (e.g., high R-factor values) by revisiting refinement parameters or data collection conditions .
Basic: What solvent systems are optimal for studying the compound’s solubility and reactivity?
Methodological Answer:
- Solubility Screening : Test in DMSO (for biological assays) or chloroform (for NMR studies).
- Reactivity Studies : Use anhydrous THF or DMF under nitrogen to prevent hydrolysis of the nitrile group.
- Reference Data : Leverage solubility parameters from structurally similar compounds, such as 5-substituted furonitriles .
Advanced: How can substituent effects (e.g., Cl, F) on electronic properties be computationally modeled?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Substituent Parameters : Apply Hammett constants (σₚ for Cl: +0.23; σₚ for F: +0.06) to predict electron-withdrawing effects .
- Validation : Compare computed dipole moments with experimental data from dielectric constant measurements.
Advanced: What strategies are effective for polymorphism screening?
Methodological Answer:
- Crystallization Conditions : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate polymorphs.
- PXRD Analysis : Compare experimental patterns with predicted patterns from Mercury ’s CSP module .
- Thermal Analysis : Use DSC/TGA to identify phase transitions and confirm polymorph stability.
Advanced: How can reaction mechanisms (e.g., imine formation) be elucidated for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
